molecular formula C18H18O3 B14376245 3,4-Bis(4-hydroxyphenyl)hex-3-en-2-one CAS No. 89595-87-9

3,4-Bis(4-hydroxyphenyl)hex-3-en-2-one

Katalognummer: B14376245
CAS-Nummer: 89595-87-9
Molekulargewicht: 282.3 g/mol
InChI-Schlüssel: PEIFNSJBSFLNPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Bis(4-hydroxyphenyl)hex-3-en-2-one is an organic compound with the molecular formula C18H20O2 It is characterized by the presence of two hydroxyphenyl groups attached to a hexene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(4-hydroxyphenyl)hex-3-en-2-one typically involves the reaction of appropriate phenolic compounds with hexene derivatives under controlled conditions. One common method involves the use of a base-catalyzed reaction where phenol derivatives are reacted with hex-3-en-2-one in the presence of a strong base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Bis(4-hydroxyphenyl)hex-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.

    Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Ethers, esters, or other substituted phenolic compounds.

Wissenschaftliche Forschungsanwendungen

3,4-Bis(4-hydroxyphenyl)hex-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism of action of 3,4-Bis(4-hydroxyphenyl)hex-3-en-2-one involves its interaction with various molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress levels and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Bis(4-hydroxyphenyl)hex-3-en-2-one:

    3,4-Bis(4-hydroxyphenyl)hexane-3,4-diol: Similar structure but with additional hydroxyl groups, leading to different chemical properties.

    4,4′-hex-3-ene-3,4-diyldiphenol: Another similar compound with slight variations in the hexene backbone.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyphenyl groups and hexene backbone, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

89595-87-9

Molekularformel

C18H18O3

Molekulargewicht

282.3 g/mol

IUPAC-Name

3,4-bis(4-hydroxyphenyl)hex-3-en-2-one

InChI

InChI=1S/C18H18O3/c1-3-17(13-4-8-15(20)9-5-13)18(12(2)19)14-6-10-16(21)11-7-14/h4-11,20-21H,3H2,1-2H3

InChI-Schlüssel

PEIFNSJBSFLNPM-UHFFFAOYSA-N

Kanonische SMILES

CCC(=C(C1=CC=C(C=C1)O)C(=O)C)C2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.